molecular formula C11H14FNO3 B6196456 tert-butyl 2-[(6-fluoropyridin-2-yl)oxy]acetate CAS No. 2703782-17-4

tert-butyl 2-[(6-fluoropyridin-2-yl)oxy]acetate

Cat. No.: B6196456
CAS No.: 2703782-17-4
M. Wt: 227.23 g/mol
InChI Key: NRVBOOUTEBNTAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-[(6-fluoropyridin-2-yl)oxy]acetate is a chemical compound that has garnered interest in various scientific fields due to its unique properties. It is primarily used in research settings and has applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[(6-fluoropyridin-2-yl)oxy]acetate typically involves the reaction of tert-butyl bromoacetate with 6-fluoropyridin-2-ol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester bond .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[(6-fluoropyridin-2-yl)oxy]acetate can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

    Oxidation/Reduction: Reagents like potassium permanganate for oxidation or sodium borohydride for reduction.

Major Products

    Substitution: Various substituted pyridine derivatives.

    Hydrolysis: 6-fluoropyridin-2-ol and tert-butyl alcohol.

    Oxidation/Reduction: Oxidized or reduced forms of the original compound.

Scientific Research Applications

Tert-butyl 2-[(6-fluoropyridin-2-yl)oxy]acetate is used in a variety of scientific research applications:

    Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry:

    Biological Studies: Investigating its effects on biological systems and potential therapeutic uses.

    Industrial Applications: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-[(6-fluoropyridin-2-yl)oxy]acetate involves its interaction with specific molecular targets. The fluorine atom on the pyridine ring can enhance the compound’s binding affinity to certain enzymes or receptors, potentially modulating their activity. The ester group can also undergo hydrolysis, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl 2-[(2-fluoropyridin-3-yl)oxy]acetate
  • tert-butyl 2-[(4-fluoropyridin-2-yl)oxy]acetate
  • tert-butyl 2-[(3-fluoropyridin-2-yl)oxy]acetate

Uniqueness

Tert-butyl 2-[(6-fluoropyridin-2-yl)oxy]acetate is unique due to the position of the fluorine atom on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with molecular targets, making it a valuable tool in research.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 2-[(6-fluoropyridin-2-yl)oxy]acetate involves the reaction of tert-butyl acetate with 6-fluoropyridin-2-ol in the presence of a suitable reagent to form tert-butyl 2-hydroxy-6-fluoropyridine-2-carboxylate, which is then reacted with a suitable reagent to form tert-butyl 2-[(6-fluoropyridin-2-yl)oxy]acetate.", "Starting Materials": [ "tert-butyl acetate", "6-fluoropyridin-2-ol" ], "Reaction": [ "Step 1: tert-butyl acetate is reacted with 6-fluoropyridin-2-ol in the presence of a suitable reagent, such as sodium hydride or potassium carbonate, in an aprotic solvent, such as dimethylformamide or tetrahydrofuran, at a suitable temperature, such as 50-100°C, to form tert-butyl 2-hydroxy-6-fluoropyridine-2-carboxylate.", "Step 2: tert-butyl 2-hydroxy-6-fluoropyridine-2-carboxylate is reacted with a suitable reagent, such as trifluoroacetic anhydride or acetic anhydride, in the presence of a suitable catalyst, such as 4-dimethylaminopyridine or triethylamine, in an aprotic solvent, such as dichloromethane or acetonitrile, at a suitable temperature, such as 0-25°C, to form tert-butyl 2-[(6-fluoropyridin-2-yl)oxy]acetate." ] }

CAS No.

2703782-17-4

Molecular Formula

C11H14FNO3

Molecular Weight

227.23 g/mol

IUPAC Name

tert-butyl 2-(6-fluoropyridin-2-yl)oxyacetate

InChI

InChI=1S/C11H14FNO3/c1-11(2,3)16-10(14)7-15-9-6-4-5-8(12)13-9/h4-6H,7H2,1-3H3

InChI Key

NRVBOOUTEBNTAG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)COC1=NC(=CC=C1)F

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.